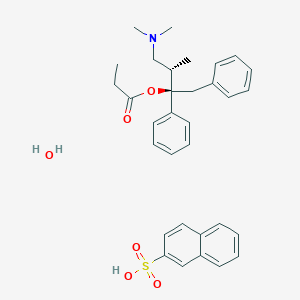
Levopropoxyphene napsylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
左旋丙氧芬萘甲磺酸盐无水物是丙氧芬的立体异构体,特别是 2S, 3R 对映异构体。 它在历史上被用作止咳药,是一种推荐用于治疗咳嗽和相关呼吸道疾病的药物 。 与具有镇痛作用的对映异构体右旋丙氧芬不同,左旋丙氧芬主要表现出止咳作用 .
准备方法
化学反应分析
左旋丙氧芬经历各种化学反应,包括:
氧化: 该反应通常涉及使用氧化剂,例如高锰酸钾或三氧化铬。
还原: 常见的还原剂包括氢化锂铝和硼氢化钠。
科学研究应用
化学: 它作为研究立体异构和手性合成的模型化合物。
生物学: 研究探索了它与生物受体的相互作用,特别是在其止咳作用的背景下。
医学: 历史上用作镇咳药,它已被研究用于其药代动力学和药效学。
作用机制
相似化合物的比较
右旋丙氧芬: 表现出镇痛作用,用作止痛药。
其他类似化合物包括:
右美沙芬: 另一种具有不同作用机制的止咳药。
可待因: 一种用于镇痛和止咳作用的阿片类药物.
左旋丙氧芬的独特性在于它具有特定的止咳作用,而没有明显的镇痛作用,这将其与同类化合物区分开来。
生物活性
Levopropoxyphene napsylate, a compound derived from levopropoxyphene, has been primarily studied for its antitussive properties and potential analgesic effects. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and clinical findings supported by case studies and relevant research.
Chemical Structure and Properties
This compound is chemically characterized as o:-Z-4-dimethylamino-1,2-diphenyl-3-methyl-2-butanol propionate 2-naphthalenesulfonate hydrate . Its molecular formula is C22H29NO2, with a molecular weight of approximately 339.47 g/mol . The compound exhibits chirality due to the presence of two chiral centers, with the biologically active form being the α-isomer .
This compound acts primarily as an agonist at opioid receptors, particularly the mu-opioid receptor. This interaction leads to several downstream effects:
- G-Protein Coupling : Upon binding to the receptor, levopropoxyphene induces the exchange of GDP for GTP in G-protein alpha subunits, activating various intracellular signaling pathways .
- Inhibition of Adenylate Cyclase : This results in decreased cyclic AMP levels, which is crucial for modulating pain and cough reflexes .
- Calcium Channel Modulation : The compound influences both N-type and L-type calcium channels, contributing to its analgesic effects .
Pharmacokinetics
The pharmacokinetics of this compound indicate that it undergoes significant hepatic metabolism. Key points include:
- Metabolism : Primarily metabolized in the liver via oxidation and conjugation processes .
- Half-life : The elimination half-life is variable but generally supports its use in chronic cough management.
- Bioavailability : While specific data on bioavailability is limited, it is inferred from similar compounds that it may exhibit moderate oral bioavailability .
Antitussive Efficacy
Clinical studies have demonstrated the effectiveness of this compound in treating chronic cough. A notable study reported that patients receiving this medication experienced significant reductions in cough frequency compared to placebo groups .
Analgesic Activity
Although primarily known for its antitussive properties, this compound also exhibits analgesic effects. Case studies have shown its potential in managing pain associated with narcotic addiction through morphine-like activity, although it was less effective than traditional opioids .
Side Effects and Toxicity
The side effects associated with this compound include:
- Common Side Effects : Drowsiness, fatigue, and ataxia have been frequently reported .
- Serious Adverse Effects : Rare cases of hepatotoxicity and allergic reactions necessitate monitoring during prolonged use .
Data Summary Table
| Property | Details |
|---|---|
| Chemical Name | This compound |
| CAS Number | 55557-30-7 |
| Molecular Formula | C22H29NO2 |
| Molecular Weight | 339.47 g/mol |
| Mechanism of Action | Mu-opioid receptor agonist |
| Primary Uses | Antitussive; potential analgesic |
| Common Side Effects | Drowsiness, fatigue, ataxia |
| Serious Adverse Effects | Hepatotoxicity (rare), allergic reactions |
属性
CAS 编号 |
55557-30-7 |
|---|---|
分子式 |
C32H37NO5S |
分子量 |
547.7 g/mol |
IUPAC 名称 |
[(2R,3S)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate;naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C22H29NO2.C10H8O3S/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19;11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h6-15,18H,5,16-17H2,1-4H3;1-7H,(H,11,12,13)/t18-,22+;/m0./s1 |
InChI 键 |
VZPXFHVJUUSVLH-VNJAQMQMSA-N |
SMILES |
CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O.O |
手性 SMILES |
CCC(=O)O[C@@](CC1=CC=CC=C1)(C2=CC=CC=C2)[C@@H](C)CN(C)C.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O |
规范 SMILES |
CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O |
同义词 |
(1R,2R)-1-benzyl-3-(dimethylamino)-2-methyl-1-phenylpropyl propanoate naphtalene-2-sulfonic acid (1R,2S)-1-Benzyl-3-dimethylamino-2-methyl-1-phenylpropyl propionate naphthalene-2-sulphonate monohydrate Hydrate, Levopropoxyphene 2-naphthalenesulfonate Hydrate, Levopropoxyphene Napsylate Levopropoxyphene Levopropoxyphene 2 naphthalenesulfonate Hydrate Levopropoxyphene 2-naphthalenesulfonate Hydrate Levopropoxyphene Napsylate Levopropoxyphene Napsylate Hydrate Napsylate Hydrate, Levopropoxyphene Napsylate, Levopropoxyphene Propoxyphene Hydrochloride, (R*,S*)-(+-)-Isomer Propoxyphene, (R*,S*)-(+-)-Isomer Propoxyphene, (R-(R*,S*))-Isome |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Are there other non-narcotic antitussive agents that act centrally, similar to Levopropoxyphene napsylate?
A2: Yes, the abstract lists several other compounds thought to share a central mechanism of action for cough suppression: Dextromethorphan hydrobromide, noscapine, pipazethate, carbetapentane, caramiphen, and oxalamine. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















